molecular formula C4H7N5 B12108414 6-Hydrazinylpyridazin-4-amine

6-Hydrazinylpyridazin-4-amine

Cat. No.: B12108414
M. Wt: 125.13 g/mol
InChI Key: FEUXOPLIBOJIOD-UHFFFAOYSA-N
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Description

6-Hydrazinylpyridazin-4-amine is an organic compound with the molecular formula C4H7N5 It belongs to the class of pyridazines, which are heterocyclic aromatic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydrazinylpyridazin-4-amine typically involves the reaction of hydrazine with pyridazine derivatives. One common method is the reaction of 4-chloropyridazine with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:

4-Chloropyridazine+Hydrazine hydrateThis compound+HCl\text{4-Chloropyridazine} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{HCl} 4-Chloropyridazine+Hydrazine hydrate→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps for purification and isolation of the product, such as crystallization or distillation, to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 6-Hydrazinylpyridazin-4-amine can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The amino and hydrazinyl groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions can produce various substituted pyridazines.

Scientific Research Applications

6-Hydrazinylpyridazin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Hydrazinylpyridazin-4-amine involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    6-Chloro-3-hydrazinylpyridazin-4-amine: Similar in structure but with a chlorine atom at the 6-position.

    4-Amino-3-hydrazinylpyridazine: Another pyridazine derivative with similar functional groups.

Uniqueness: 6-Hydrazinylpyridazin-4-amine is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its hydrazinyl and amino groups make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C4H7N5

Molecular Weight

125.13 g/mol

IUPAC Name

6-hydrazinylpyridazin-4-amine

InChI

InChI=1S/C4H7N5/c5-3-1-4(8-6)9-7-2-3/h1-2H,6H2,(H3,5,8,9)

InChI Key

FEUXOPLIBOJIOD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN=C1NN)N

Origin of Product

United States

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